4-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
4-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in its structure enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with 2,3-dimethoxybenzaldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts such as palladium or platinum and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
4-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine and methoxy groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one
- 4-(3-Bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one
- 4-(3-Methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one
Uniqueness
4-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of the fluorine atom, which significantly enhances its chemical reactivity and biological activity compared to its analogs. The fluorine atom can influence the compound’s electronic properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-21-15-7-13-12(10-4-3-5-11(18)6-10)8-17(20)19-14(13)9-16(15)22-2/h3-7,9,12H,8H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKVDZTLFAROK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CC=C3)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203609 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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